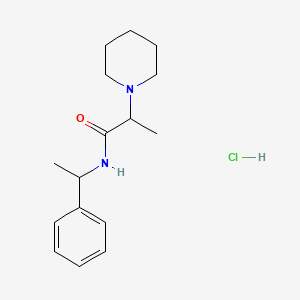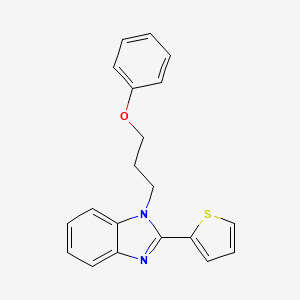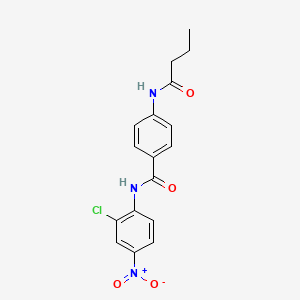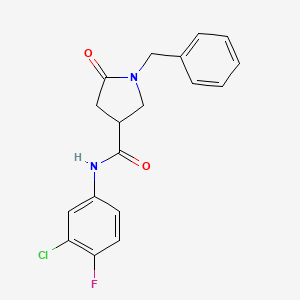![molecular formula C15H18FNO3 B4106032 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4106032.png)
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
説明
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FMOC-Lys(Boc)-OH, is a chemical compound widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a vital role in protein synthesis and metabolism. FMOC-Lys(Boc)-OH is commonly used as a building block in peptide synthesis, as well as a protective group for lysine residues in peptides and proteins.
作用機序
The mechanism of action of 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH is related to its chemical structure. The FMOC group provides a hydrophobic protective layer around the lysine side chain, preventing unwanted interactions with other amino acids during peptide synthesis. The Boc group protects the amino group of lysine from unwanted reactions during peptide synthesis. The protective groups can be removed selectively under specific conditions, allowing for the synthesis of complex peptides and proteins.
Biochemical and Physiological Effects:
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH has no significant biochemical or physiological effects on its own. However, it can be used to synthesize peptides and proteins with specific biochemical and physiological properties, such as enzyme inhibitors, receptor agonists, and antagonists.
実験室実験の利点と制限
The main advantages of using 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH in lab experiments are its high purity, stability, and compatibility with SPPS. It is also easy to remove the protective groups under specific conditions, allowing for the synthesis of complex peptides and proteins. However, the synthesis of 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives can be time-consuming and expensive, and the removal of the protective groups can be challenging in some cases.
将来の方向性
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives have many potential applications in scientific research, particularly in the development of new drugs and therapies. Some possible future directions include the synthesis of novel peptides and proteins with specific biochemical and physiological properties, the development of new labeling agents for mass spectrometry analysis, and the optimization of SPPS methods for the synthesis of complex peptides and proteins.
Conclusion:
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH is a widely used chemical compound in scientific research, particularly in the synthesis of peptides and proteins. Its unique chemical structure and protective groups make it an essential building block for the development of new drugs and therapies. Despite its limitations, 2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH and its derivatives have many potential applications in the future, and further research in this area is essential for the advancement of scientific knowledge and the development of new treatments for various diseases.
科学的研究の応用
2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid(Boc)-OH has a wide range of applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is also used as a protective group for lysine residues in peptides and proteins, as well as a labeling agent for mass spectrometry analysis.
特性
IUPAC Name |
2-[(3-fluoro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRGRXDFQZCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(2-furyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4105949.png)

![4-oxo-4-[3-phenyl-5-(6-quinoxalinyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B4105962.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B4105978.png)
![ethyl (2-{[2-(4-methoxyphenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4105988.png)

![2-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4106002.png)
![5-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106018.png)
![1-(4-methylphenyl)-4-{4-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4106025.png)

![3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4106037.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4106045.png)

